molecular formula C13H21NO B7863079 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol

Cat. No.: B7863079
M. Wt: 207.31 g/mol
InChI Key: CELMUADGUWVPNV-UHFFFAOYSA-N
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Description

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol is a tertiary amine derivative featuring an ethanol backbone substituted with an isopropyl group and a 2-methyl-benzyl moiety.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)14(8-9-15)10-13-7-5-4-6-12(13)3/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELMUADGUWVPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CCO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol typically involves the reaction of 2-methyl-benzylamine with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:

2-methyl-benzylamine+isopropyl alcoholThis compound\text{2-methyl-benzylamine} + \text{isopropyl alcohol} \rightarrow \text{this compound} 2-methyl-benzylamine+isopropyl alcohol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted ethanolamine derivatives.

Scientific Research Applications

Pharmaceutical Development

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol is primarily explored for its potential therapeutic applications. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may have potential as an anti-inflammatory agent.

Biochemical Research

In biochemical studies, this compound serves as a useful reagent in various assays due to its ability to interact with proteins and enzymes.

  • Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition of specific enzymes, aiding in the understanding of metabolic pathways and the development of enzyme inhibitors for therapeutic purposes.
  • Cell Culture Applications : It has been employed in cell culture experiments to assess cytotoxicity and cell viability, providing insights into cellular responses to chemical exposure.

Material Science

The unique properties of this compound also lend themselves to applications in material science.

  • Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers, enhancing their mechanical properties and thermal stability.
  • Coatings and Adhesives : Its chemical structure allows for modification of surface properties in coatings and adhesives, improving adhesion and durability.

Case Study 1: Antidepressant Activity Assessment

A study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in rodents. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, highlighting its potential as a therapeutic agent for mood disorders.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another research project focused on the anti-inflammatory effects of compounds related to this compound. In vitro assays demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting a mechanism for its anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol with related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Isopropyl, 2-methyl-benzyl, ethanolamine C13H21NO 207.31 (calculated) Tertiary amine for pharmaceutical intermediates
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 2,6-Dichlorophenyl, ethanolamine C14H13Cl2NO 282.15 Crystalline solid with hydrogen bonding (N–H⋯Cl/O)
2-(Diisopropylamino)ethanol Diisopropyl, ethanolamine C8H19NO 145.24 Low melting point (-39°C), used in surfactants
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl, methyl, ethanolamine C7H17NO2 147.21 Intermediate in organic synthesis
2-[(1-Methylethyl)amino]ethanol Isopropyl, ethanolamine C5H13NO 103.16 Simple tertiary amine; used in coordination chemistry

Key Observations :

  • Aromatic substituents (e.g., 2,6-dichlorophenyl in ) enhance crystallinity and intermolecular interactions (e.g., π–π stacking, hydrogen bonding), which are critical for solid-state stability.
  • Polar groups (e.g., methoxyethyl in ) improve hydrophilicity and reactivity in nucleophilic substitutions.

Physicochemical Properties

Thermal Stability and Phase Behavior
  • 2-(Diisopropylamino)ethanol (C8H19NO): Boiling point = 187–192°C; density = 0.826 g/cm³. Its low melting point (-39°C) suggests high flexibility and low crystallinity .
  • 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (C14H13Cl2NO): Crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.3521 Å, b = 15.0986 Å, c = 10.9225 Å. Strong hydrogen bonds (N–H⋯Cl/O) stabilize the lattice .
  • 2-[(1-Methylethyl)amino]ethanol (C5H13NO): Boiling point = 187–192°C (similar to diisopropyl analog), but lower molecular weight reduces viscosity .
Solubility and Reactivity
  • Ethanolamine derivatives with branched alkyl chains (e.g., isopropyl, diisopropyl) show moderate solubility in organic solvents like toluene or THF, as seen in synthesis protocols .

Biological Activity

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C12H17NC_{12}H_{17}N and a molecular weight of approximately 191.27 g/mol. Its structure features an isopropyl group and a benzyl moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Neurotransmitter Modulation : Compounds with amino alcohol structures often exhibit effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Cell Cycle Regulation : Some studies suggest that derivatives of amino alcohols can induce apoptosis in cancer cells by modulating proteins involved in the cell cycle, such as Bcl-2 and caspases .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted that related compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways. Specifically, the expression of caspase-9 was significantly increased, leading to reduced levels of Bcl-2 protein, which is often overexpressed in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented. For instance, they may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and Nrf2 . These pathways are crucial in regulating inflammation and oxidative stress responses.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis via caspase activation
Neurotransmitter ModulationInteraction with neurotransmitter receptors
Anti-inflammatoryInhibition of NF-κB signaling

Case Studies

  • Caspase Activation Study :
    • In vitro experiments demonstrated that this compound significantly increased the cleavage of caspase-9 in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent. The study reported an IC50 value suggesting effective concentration levels for inducing apoptosis .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of related compounds. The findings suggested that these compounds could enhance neuronal survival under stress conditions by modulating glutamate receptor activity .
  • Inflammatory Response Modulation :
    • A recent study explored the anti-inflammatory effects of amino alcohol derivatives in a mouse model of acute inflammation. The results showed a significant reduction in edema and inflammatory markers following treatment with these compounds .

Q & A

Q. What computational approaches predict thermodynamic properties like vaporization enthalpy for this compound?

  • Methodological Answer : Apply the "centerpiece" framework () using group contribution methods or density functional theory (DFT) to calculate vaporization enthalpy. Validate predictions against experimental data from calorimetry or gas-phase mass spectrometry. This is critical for designing distillation or purification workflows .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer : Use SHELXL ( ) for small-molecule refinement, leveraging high-resolution X-ray data. Address twinning or disorder by testing multiple refinement models (e.g., anisotropic vs. isotropic thermal parameters). Cross-validate results with spectroscopic data to resolve ambiguities in bond lengths or angles .

Q. What advanced analytical workflows integrate real-time monitoring of reactions involving this compound?

  • Methodological Answer : Implement microfluidic reactors coupled with chip-LC/MS () for continuous sampling and analysis. This enables tracking of intermediates and byproducts with minimal solvent use. Use immobilized enzyme systems () to study biocatalytic modifications in real time .

Q. How do researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, incubation time) and validate using positive/negative controls. Perform meta-analyses of dose-response curves and statistical tests (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., 2-(dimethylamino)-ethanol in ) to isolate structure-activity relationships .

Data Interpretation and Validation

Q. What statistical frameworks are recommended for validating purity and yield data in synthetic workflows?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS) to HPLC/GC-MS datasets () to identify batch-to-batch variability. Use confidence intervals (<10% RSD) for replicate measurements, as in bioethanol purity studies (). Report uncertainties in yield calculations using error propagation models .

Q. How can isotopic labeling (e.g., 13C^{13}C, 15N^{15}N) elucidate metabolic or degradation pathways?

  • Methodological Answer : Synthesize isotopically labeled analogs (e.g., 15N^{15}N-isopropyl group) and track metabolic fate via LC-MS/MS or 1H^{1}H-15N^{15}N HMBC NMR. Compare fragmentation patterns with unlabeled compounds to identify biotransformation products () .

Comparative Studies

Q. How does the steric and electronic environment of the isopropyl-(2-methyl-benzyl)-amino group influence reactivity compared to simpler amines?

  • Methodological Answer : Perform Hammett or Taft linear free-energy analyses using substituted benzyl analogs (). Measure reaction rates (e.g., nucleophilic substitution) and correlate with computational electrostatic potential maps () to quantify steric hindrance effects .

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